7-Bromo-2-naphthonitrile is a brominated derivative of naphthonitrile, a compound belonging to the class of naphthalene derivatives. It is characterized by the presence of a bromine atom at the 7-position of the naphthalene ring and a cyano group at the 2-position. This compound is notable for its potential applications in organic synthesis, pharmaceuticals, and materials science.
7-Bromo-2-naphthonitrile can be classified as:
The synthesis of 7-bromo-2-naphthonitrile typically involves halogenation reactions and nitration processes. Various methods have been reported in literature for its preparation:
7-Bromo-2-naphthonitrile has a distinct molecular structure characterized by its two fused aromatic rings. The structural formula can be represented as follows:
C1=CC=C2C(=C1)C(=CC=C2Br)C#N
XQZKXGQZVZJYLP-UHFFFAOYSA-N
7-Bromo-2-naphthonitrile is reactive due to the presence of both the bromine atom and the nitrile group, allowing it to participate in various chemical reactions:
The mechanism of action for 7-bromo-2-naphthonitrile primarily revolves around its reactivity as an electrophile in organic synthesis:
7-Bromo-2-naphthonitrile has several scientific applications:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8